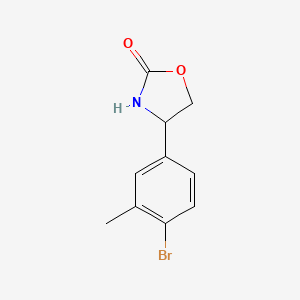
3,3-Dimethyl-3-silathietane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-3-silathietane is an organosilicon compound with the molecular formula C₄H₁₀SSi It is a four-membered ring structure containing silicon and sulfur atoms, making it a unique member of the silathietane family
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-3-silathietane typically involves the reaction of dimethylchlorosilane with sulfur-containing reagents under controlled conditions. One common method includes the use of a base such as sodium hydride to facilitate the formation of the silathietane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions: 3,3-Dimethyl-3-silathietane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, leading to the formation of various substituted silathietanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted silathietanes.
科学的研究の応用
3,3-Dimethyl-3-silathietane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Its unique structure makes it a subject of study in understanding silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.
作用機序
The mechanism by which 3,3-Dimethyl-3-silathietane exerts its effects involves interactions at the molecular level. The silicon atom in the compound can form bonds with various nucleophiles, leading to the formation of new compounds. The sulfur atom can participate in oxidation-reduction reactions, influencing the compound’s reactivity and stability.
類似化合物との比較
3,3-Diethyl-3-silathietane: Similar in structure but with ethyl groups instead of methyl groups.
3,3-Dimethyl-2,4-dimethyl-3-silathietane: Contains additional methyl groups, leading to different chemical properties.
Uniqueness: 3,3-Dimethyl-3-silathietane is unique due to its specific ring structure and the presence of both silicon and sulfur atoms
特性
CAS番号 |
77205-52-8 |
|---|---|
分子式 |
C4H10SSi |
分子量 |
118.27 g/mol |
IUPAC名 |
3,3-dimethyl-1,3-thiasiletane |
InChI |
InChI=1S/C4H10SSi/c1-6(2)3-5-4-6/h3-4H2,1-2H3 |
InChIキー |
LAIPGQCKIZSQTO-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(CSC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,2'-Binaphthalen]-6-yl trifluoromethanesulfonate](/img/structure/B13640547.png)



![3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid](/img/structure/B13640576.png)
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B13640580.png)
![4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde](/img/structure/B13640588.png)




![Imidazo[1,2-a]pyridine-8-carboxylic acid,2-(1-methylethyl)-](/img/structure/B13640613.png)


